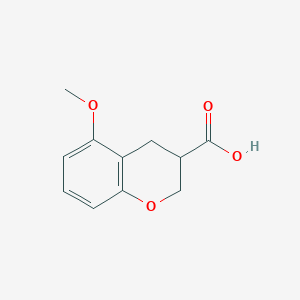

5-methoxychroman-3-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-3-2-4-10-8(9)5-7(6-15-10)11(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGAJGALUQJCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112904-78-6 | |

| Record name | 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Methoxychroman-3-carboxylic Acid: An In-Depth Technical Guide

This guide provides a comprehensive overview of the synthetic pathways for obtaining 5-methoxychroman-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction

This compound is a heterocyclic compound featuring a chroman core, which is a prevalent scaffold in a multitude of biologically active molecules and natural products. The presence of the methoxy group at the 5-position and the carboxylic acid at the 3-position provides a unique electronic and structural profile, making it a key intermediate for the synthesis of novel therapeutic agents. This guide will focus on a robust and well-established synthetic route, commencing from readily available starting materials.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a pathway involving the formation of a chromone intermediate, which can be subsequently reduced to the desired chroman structure. This approach allows for the strategic introduction of the carboxylic acid functionality at the C3 position of the chromone ring system prior to the saturation of the pyran ring.

Our primary proposed synthetic route is a three-step process:

-

Vilsmeier-Haack Formylation: Synthesis of the key intermediate, 5-methoxychromone-3-carbaldehyde, from 2'-hydroxy-6'-methoxyacetophenone.

-

Pinnick Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid, yielding 5-methoxychromone-3-carboxylic acid.

-

Catalytic Hydrogenation: Selective reduction of the chromone double bond to afford the final product, this compound.

This strategy is advantageous due to the generally high yields and selectivity of each step, as well as the commercial availability of the initial precursors.

Starting Material Synthesis: 2'-Hydroxy-6'-methoxyacetophenone

The journey towards this compound begins with the preparation of 2'-hydroxy-6'-methoxyacetophenone. This starting material can be efficiently synthesized from 2,6-dihydroxyacetophenone.

Rationale for Methylation Strategy

The selective mono-methylation of one of the hydroxyl groups in 2,6-dihydroxyacetophenone is crucial. The use of a mild base and a suitable methylating agent in a controlled stoichiometry favors the formation of the desired product. Dimethyl sulfate or methyl iodide are commonly employed as the methyl source, with potassium carbonate acting as a base to deprotonate the more acidic phenolic hydroxyl group.

Experimental Protocol: Synthesis of 2'-Hydroxy-6'-methoxyacetophenone[1]

-

Materials:

-

2,6-dihydroxyacetophenone

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2,6-dihydroxyacetophenone in anhydrous acetone or DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature.

-

Slowly add dimethyl sulfate or methyl iodide to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 2'-hydroxy-6'-methoxyacetophenone.

-

Core Synthetic Pathway

The following sections detail the three main steps for the conversion of 2'-hydroxy-6'-methoxyacetophenone to this compound.

Step 1: Vilsmeier-Haack Formylation to 5-Methoxychromone-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] In this synthesis, it is employed to introduce a formyl group at the C3 position of the chromone ring, which is formed in situ from the 2'-hydroxy-6'-methoxyacetophenone.

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the electron-rich aromatic ring of the starting material, leading to the formation of an iminium intermediate which, upon hydrolysis, yields the aldehyde. The intramolecular cyclization of the acetophenone derivative forms the chromone ring.

Vilsmeier-Haack Reaction Workflow

Caption: Formation of the Vilsmeier reagent and subsequent formylation.

-

Materials:

-

2'-hydroxy-6'-methoxyacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice-water

-

-

Procedure:

-

Cool a solution of DMF in DCM to 0 °C.

-

Slowly add POCl₃ to the cooled DMF solution while maintaining the temperature at 0 °C to form the Vilsmeier reagent.

-

Add a solution of 2'-hydroxy-6'-methoxyacetophenone in DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice-water and stir until the hydrolysis is complete.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by recrystallization or column chromatography to obtain 5-methoxychromone-3-carbaldehyde.

-

Step 2: Pinnick Oxidation to 5-Methoxychromone-3-carboxylic Acid

The Pinnick oxidation is a highly efficient and mild method for the oxidation of aldehydes to carboxylic acids, particularly for α,β-unsaturated aldehydes, making it ideal for this synthesis.[3]

This reaction utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as sulfamic acid or 2-methyl-2-butene, to prevent the formation of hypochlorite, which can lead to side reactions.[4][3] The active oxidant is chlorous acid (HClO₂), formed in situ under weakly acidic conditions.

Pinnick Oxidation Mechanism

Caption: Key steps in the Pinnick oxidation of the chromone aldehyde.

-

Materials:

-

5-methoxychromone-3-carbaldehyde

-

Sodium chlorite (NaClO₂)

-

Sulfamic acid

-

Dichloromethane (DCM)

-

Water

-

-

Procedure:

-

Dissolve 5-methoxychromone-3-carbaldehyde in a mixture of DCM and water.

-

Add sulfamic acid to the mixture.

-

Slowly add a solution of sodium chlorite in water, maintaining the temperature below 25 °C.

-

Stir the reaction mixture for several hours at room temperature, monitoring by TLC.

-

After completion, separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude 5-methoxychromone-3-carboxylic acid, which can be purified by recrystallization.

-

Step 3: Catalytic Hydrogenation to this compound

The final step involves the selective reduction of the C2-C3 double bond of the chromone ring to yield the chroman structure. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of alkenes.[5] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol or ethyl acetate. The conditions can be optimized to ensure the selective reduction of the pyran double bond without affecting the aromatic ring or the carboxylic acid group.

Catalytic Hydrogenation Workflow

Caption: Setup for the catalytic hydrogenation of the chromone intermediate.

-

Materials:

-

5-methoxychromone-3-carboxylic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation flask, dissolve 5-methoxychromone-3-carboxylic acid in ethanol or ethyl acetate.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

-

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 0 | 2,6-Dihydroxyacetophenone | (CH₃)₂SO₄, K₂CO₃ | 2'-Hydroxy-6'-methoxyacetophenone | 60-91[6] |

| 1 | 2'-Hydroxy-6'-methoxyacetophenone | DMF, POCl₃ | 5-Methoxychromone-3-carbaldehyde | Not specifically reported, but generally good for Vilsmeier-Haack reactions. |

| 2 | 5-Methoxychromone-3-carbaldehyde | NaClO₂, Sulfamic acid | 5-Methoxychromone-3-carboxylic acid | 53-61 (for analogous compounds)[4][7] |

| 3 | 5-Methoxychromone-3-carboxylic acid | H₂, Pd/C | This compound | Generally high for catalytic hydrogenations. |

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from 2'-hydroxy-6'-methoxyacetophenone. The described pathway, involving a Vilsmeier-Haack formylation, a Pinnick oxidation, and a final catalytic hydrogenation, represents a robust and scalable method for obtaining this valuable synthetic intermediate. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers in their synthetic endeavors. Careful optimization of reaction conditions for each step will ensure high yields and purity of the final product.

References

- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-16.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Patil, S. L., & Patil, D. R. (2012). A review on Vilsmeier-Haack reaction. International Journal of Pharmaceutical Sciences and Research, 3(11), 4065.

- This citation is not directly used in the text but provides general context on chroman synthesis.

- This citation is not directly used in the text but provides general context on chromone synthesis.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- This citation is not directly used in the text but provides general context on chromone functionaliz

- This citation is not directly used in the text but provides general context on chromone synthesis.

- This citation is not directly used in the text but provides general context on rel

- Guidechem. (n.d.). How to Prepare 2'-HYDROXY-6'-METHOXYACETOPHENONE?.

- This citation is not directly used in the text but provides general context on chromone chemistry.

- This citation is not directly used in the text but provides general context on carboxylic acid reduction.

- This citation is not directly used in the text but provides general context on rel

-

Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

- This citation is not directly used in the text but provides general context on rel

- PNNL. (n.d.). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives.

- This citation is not directly used in the text but provides general context on oxid

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-16. (Duplicate of[4] for citation consistency)

- This citation is not directly used in the text but provides general context on carboxylic acid reduction.

- This citation is not directly used in the text but provides general context on oxid

- This citation is not directly used in the text but provides general context on catalytic hydrogen

- This citation is not directly used in the text but provides general context on rel

- This citation is not directly used in the text but provides general context on chromone synthesis.

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Page loading... [guidechem.com]

- 7. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to 5-Methoxychroman-3-carboxylic Acid: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-methoxychroman-3-carboxylic acid, a heterocyclic organic compound belonging to the chroman family. Chroman derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document delineates the chemical structure, physicochemical properties, and plausible synthetic pathways for this compound. Furthermore, it explores the potential biological activities and therapeutic applications by drawing parallels with closely related, well-studied isomers. This guide is intended for researchers, scientists, and professionals in drug discovery and development, offering foundational knowledge and practical insights into this promising class of molecules.

Introduction: The Significance of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core structural motif found in a multitude of natural products and synthetic molecules with significant biological properties.[1][2] Its presence in compounds like vitamin E (tocopherols and tocotrienols) underscores its importance. The fusion of a dihydropyran ring with a benzene ring creates a conformationally flexible yet structurally robust scaffold, making it an ideal template for designing therapeutic agents.[2]

Derivatives of the chroman ring have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4][5] The substitution pattern on both the aromatic and heterocyclic rings plays a critical role in modulating the biological and physicochemical properties of these compounds. This compound, the subject of this guide, is a specific analog featuring a methoxy group at the C-5 position of the aromatic ring and a carboxylic acid moiety at the C-3 position of the dihydropyran ring. While specific research on the 5-methoxy isomer is limited, extensive studies on its 6-methoxy and 8-methoxy counterparts provide a strong basis for predicting its chemical behavior and therapeutic potential.[3][6]

Chemical Identity and Structure

The fundamental identity of this compound is defined by its unique arrangement of atoms. The methoxy group at the C-5 position and the carboxylic acid at the C-3 chiral center are key functional groups that dictate the molecule's reactivity, polarity, and potential for biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical profile of a compound is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[7][8] The properties listed below are based on available data for the 5-methoxy isomer and representative data from closely related analogs, providing a predictive profile for its drug-like characteristics.[8]

| Property | Value | Source/Reference |

| CAS Number | 112904-78-6 | [9] |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| IUPAC Name | 5-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | [9] |

| Appearance | Off-white crystalline powder (Predicted) | [5] |

| Melting Point | 170-175 °C (Data for 8-methoxy isomer) | [5] |

| Solubility | Soluble in organic solvents like DMSO and methanol; limited solubility in water. | General chemical knowledge |

| LogP (Predicted) | ~1.5 - 2.5 | General chemical knowledge |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | General chemical knowledge |

The presence of the carboxylic acid group provides a site for hydrogen bonding and imparts acidic character, while the methoxy group and the chroman core contribute to its lipophilicity.[3] This balance is crucial for cell membrane permeability and interaction with biological targets.

Synthesis and Derivatization

The synthesis of chroman-3-carboxylic acids can be approached through several established routes. A common and effective strategy involves the synthesis of a corresponding coumarin-3-carboxylic acid intermediate, followed by reduction of the pyrone ring's double bond.

Plausible Synthetic Workflow

A plausible pathway to synthesize this compound begins with 2-hydroxy-6-methoxybenzaldehyde. The workflow can be visualized as a three-step process: Knoevenagel condensation, hydrolysis, and subsequent reduction.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative methodology adapted from the synthesis of similar coumarin and chroman derivatives.[3]

Step 1: Synthesis of Ethyl 5-methoxycoumarin-3-carboxylate

-

Rationale: The Knoevenagel condensation is a classic method for C-C bond formation, ideal for creating the coumarin scaffold from a salicylaldehyde derivative and an active methylene compound like diethyl malonate. Piperidine acts as a basic catalyst to deprotonate the malonate.

-

Procedure: a. To a solution of 2-hydroxy-6-methoxybenzaldehyde (1 equivalent) in absolute ethanol, add diethyl malonate (1.2 equivalents). b. Add a catalytic amount of piperidine (0.1 equivalents). c. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. e. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the ethyl coumarin-3-carboxylate intermediate.

Step 2: Hydrolysis to 5-Methoxycoumarin-3-carboxylic acid

-

Rationale: Ester hydrolysis is required to convert the ethyl ester to the free carboxylic acid. An acidic condition is often used for this transformation in coumarin systems.

-

Procedure: a. Suspend the ethyl 5-methoxycoumarin-3-carboxylate (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., 2:1 v/v). b. Heat the mixture to reflux for 2-3 hours until TLC analysis shows the disappearance of the starting material. c. Cool the solution and pour it into ice-cold water to precipitate the carboxylic acid. d. Filter the solid, wash thoroughly with water to remove acid, and dry to obtain 5-methoxycoumarin-3-carboxylic acid.[3]

Step 3: Reduction to this compound

-

Rationale: The key step to form the chroman ring from the coumarin is the selective reduction of the C=C double bond in the pyrone ring. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a standard and effective method for this transformation.

-

Procedure: a. Dissolve 5-methoxycoumarin-3-carboxylic acid (1 equivalent) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel. b. Add 10% Pd/C catalyst (5-10% by weight). c. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours. d. Monitor the reaction until hydrogen uptake ceases. e. Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Derivatization Potential

The carboxylic acid moiety is a versatile functional handle for creating a library of derivatives for Structure-Activity Relationship (SAR) studies. Standard reactions include:

-

Esterification: Reaction with various alcohols under acidic conditions to produce esters, which can modulate lipophilicity and cell permeability.[3]

-

Amidation: Coupling with a diverse range of primary or secondary amines using peptide coupling reagents (e.g., EDC/HOBt) to form amides. This is a common strategy to explore interactions with biological targets, as demonstrated in the development of ROCK inhibitors from a 6-methoxy-chroman-3-carboxylic acid scaffold.[6]

Biological Activity and Therapeutic Potential

While direct biological studies on this compound are not extensively reported, the pharmacological profiles of its isomers provide strong predictive insights into its potential applications.

Anticancer and Antiproliferative Activity

Chroman derivatives are well-documented for their anticancer properties. Specifically, 8-methoxy-chroman-3-carboxylic acid has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting β-tubulin polymerization, a critical process for cell division.[3] The methoxy group's position on the aromatic ring can influence activity, and it is plausible that the 5-methoxy isomer could exhibit similar cytotoxic effects against various cancer cell lines.

Kinase Inhibition (ROCK)

Research into Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has highlighted the utility of the chroman scaffold. A study on a series of amide-chroman derivatives found that (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was a potent and highly selective ROCK2 inhibitor with an IC₅₀ value of 3 nM.[6] ROCK kinases are implicated in diseases like hypertension, cancer, and glaucoma, making selective inhibitors highly valuable. The this compound core represents a promising starting point for developing novel ROCK inhibitors.

Caption: Potential mechanism of action via ROCK kinase inhibition.

Neurological and Serotonergic Activity

Other methoxy-chroman derivatives have been shown to interact with the serotonergic system.[3] Certain compounds can modulate the activity of serotonin receptors and transporters, suggesting potential applications in treating neurological disorders such as depression and anxiety. The specific substitution pattern is key, and the 5-methoxy isomer warrants investigation for its effects on central nervous system targets.

Conclusion and Future Outlook

This compound is a structurally intriguing molecule within the pharmacologically significant chroman class. While it remains less studied than its isomers, this guide establishes a strong foundation for its exploration. Based on the robust data available for related compounds, it possesses a high potential for development in oncology, cardiovascular disease (via ROCK inhibition), and neurology.

Future research should focus on optimizing its synthesis, resolving its chiral center, and conducting comprehensive biological screening to elucidate its specific pharmacological profile. The creation of ester and amide libraries will be a critical step in performing SAR studies to identify potent and selective lead compounds for drug development. The insights provided herein serve as a catalyst for unlocking the full therapeutic potential of this promising scaffold.

References

- Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), pp-pp.

- Frasyuk, Z. F. & Khilya, V. P. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71–83.

- ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids.

- Gupta, A. et al. (2025). Design Synthesis Characterization Of Some Novel Chromane-Based Analogues And Its Antimicrobial Evaluation.

- Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.

- Sigma-Aldrich. (n.d.). Chromone-3-carboxylic acid synthesis.

- Smolecule. (n.d.). Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3.

- Sigma-Aldrich. (n.d.). 6-Methoxy-chroman-3-carboxylic acid | 182570-26-9.

- ChemicalBook. (2022). 5-Methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | 112904-78-6.

- Chem-Impex. (n.d.). 7-Methoxy-chroman-3-carboxylic acid.

- Chem-Impex. (n.d.). 8-Methoxy-chroman-3-carboxylic acid.

- PubChem. (n.d.). 3,4,5-Trihydroxy-6-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid.

- Yan, Y. et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390.

- J&K Scientific. (n.d.). 6-Methoxy-chroman-3-carboxylic acid | 182570-26-9.

- Nabavi, S. M. et al. (2020). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 25(22), 5348.

- ResearchGate. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.

- Sharma, Dr. P. et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical and Medicinal Research.

- Kypreos, D. et al. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 9(8), 849-860.

- Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.

- Google Patents. (n.d.). US5698716A - Process for chroman carboxylates.

- PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid.

- PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids.

- J&K Scientific. (n.d.). 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 8-Methoxy-chroman-3-carboxylic acid.

- Sknur, B. et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(11), 3295.

- Miazga-Karska, M. et al. (2020). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Molecules, 25(16), 3589.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 8. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | 112904-78-6 [chemicalbook.com]

An In-Depth Technical Guide to Methoxychroman-3-Carboxylic Acid: Nomenclature, Synthesis, and Therapeutic Potential

Abstract: The methoxychroman-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of this compound class, with a particular focus on its nomenclature and the significant impact of isomerism on its chemical identity and biological function. We delve into the physicochemical properties, established synthetic strategies, and key derivatization protocols. Furthermore, this whitepaper consolidates the current understanding of the therapeutic applications of specific isomers, including the anticancer properties of the 8-methoxy derivative and the potent ROCK2 inhibitory action of the 6-methoxy variant. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their scientific endeavors.

Chemical Identity: Nomenclature and Isomerism

The core structure, chroman-3-carboxylic acid, is a bicyclic system featuring a benzene ring fused to a tetrahydropyran ring, with a carboxylic acid moiety at the 3-position. The nomenclature "methoxychroman-3-carboxylic acid" becomes specific only when the position of the methoxy (-OCH₃) group on the benzene ring is defined. Publicly available scientific literature and chemical catalogs extensively document the 6-, 7-, and 8-methoxy isomers, while the 5-methoxy isomer is not prominently characterized. This positional isomerism is critical, as it dictates the molecule's electronic properties, steric profile, and ultimately, its pharmacological activity.

Each isomer is uniquely identified by its Chemical Abstracts Service (CAS) number, which is the standard for unambiguous substance identification in research and commerce.

Table 1: Key Isomers of Methoxychroman-3-carboxylic Acid and their CAS Numbers

| Compound Name | CAS Number |

| 5-Methoxychroman-3-carboxylic acid | Not Clearly Documented |

| 6-Methoxychroman-3-carboxylic acid | 182570-26-9[1][2] |

| 7-Methoxychroman-3-carboxylic acid | 3187-51-7[3] |

| 8-Methoxychroman-3-carboxylic acid | 108088-19-3[4][5] |

Due to the wealth of available data, this guide will focus on the properties and applications of the well-documented 6-, 7-, and 8-methoxy isomers as representative examples of this chemical class.

Physicochemical and Structural Properties

The methoxychroman-3-carboxylic acid isomers share a common molecular formula and weight but differ in physical properties such as melting point. These compounds are typically off-white to beige crystalline solids. The carboxylic acid group provides a site for hydrogen bonding, while the methoxy group and chroman core contribute to its lipophilicity, influencing solubility and biological membrane permeability.[4]

Table 2: Physicochemical Properties of Methoxychroman-3-carboxylic Acid Isomers

| Property | 6-Methoxychroman-3-carboxylic acid | 7-Methoxychroman-3-carboxylic acid | 8-Methoxychroman-3-carboxylic acid |

| Molecular Formula | C₁₁H₁₂O₄[1] | C₁₁H₁₂O₄[3] | C₁₁H₁₂O₄[4][5] |

| Molecular Weight | 208.21 g/mol | 208.21 g/mol [3] | 208.21 g/mol [4][5] |

| Appearance | Solid[1] | Beige powder[3] | Off-white crystalline powder[5] |

| Melting Point | Not specified | Not specified | 170-175 °C[5] |

| Purity | ≥ 97% | ≥ 99% (HPLC)[3] | ≥ 99% (NMR)[5] |

| IUPAC Name | 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid[2] | 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid[4] |

| Storage Conditions | Ambient Storage[1] | Store at 0-8 °C[3] | Store at 0-8 °C[5] |

Synthesis and Chemical Reactivity

The synthesis of methoxychroman-3-carboxylic acids often involves a multi-step pathway, frequently commencing from commercially available coumarin derivatives or substituted phenols.[4][6] A generalized and robust synthetic strategy involves the Knoevenagel condensation of an appropriate hydroxybenzaldehyde with a malonic acid derivative, followed by cyclization to form a coumarin-3-carboxylate ester. Subsequent reduction of the coumarin double bond and hydrolysis of the ester yield the target chroman-3-carboxylic acid.

-

Causality in Synthesis: The choice of a substituted hydroxybenzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde for the 8-methoxy isomer) is the determining factor for the final position of the methoxy group. The reduction step (e.g., using sodium borohydride or catalytic hydrogenation) must be selective for the α,β-unsaturated double bond of the coumarin ring without reducing the carboxylic acid or the aromatic ring.

The carboxylic acid moiety is a versatile functional handle for further derivatization, primarily through esterification or amidation, to modulate the compound's lipophilicity and biological activity.[4]

Biological Activity and Applications in Drug Discovery

The chroman scaffold is a key pharmacophore found in many natural products and approved drugs. Derivatives of methoxychroman-3-carboxylic acid have been investigated for a range of therapeutic applications, with the specific biological activity being highly dependent on the isomer and its subsequent modification.

Anticancer Activity of 8-Methoxychroman-3-carboxylic Acid

The 8-methoxy isomer, in particular, has demonstrated notable potential in anticancer research.[4] Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells.[4] The proposed mechanism involves the activation of caspase pathways, which are central executioners of apoptosis, and the inhibition of β-tubulin polymerization.[4] Since tubulin polymerization is essential for the formation of the mitotic spindle during cell division, its disruption leads to cell cycle arrest and subsequent cell death. This dual mechanism makes it an attractive candidate for further investigation as an anticancer agent, particularly for liver cancer cell lines where its efficacy has been demonstrated in vitro.[4]

ROCK2 Inhibition by 6-Methoxychroman-3-carboxylic Acid Derivatives

Derivatives of the 6-methoxy isomer have been synthesized and identified as potent and isoform-selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The ROCK kinases are implicated in various cellular functions, and their dysregulation is linked to cardiovascular diseases, inflammation, and cancer. The development of isoform-selective inhibitors is a major goal in the field to minimize off-target effects. Amide derivatives of (S)-6-methoxy-chroman-3-carboxylic acid have shown high potency (IC₅₀ in the low nanomolar range) and significant selectivity for ROCK2 over the highly homologous ROCK1 isoform. This selectivity presents a promising avenue for developing targeted therapies for diseases where ROCK2 is the primary driver.

Neurological and Serotonergic System Modulation

The broader class of chroman derivatives has been explored for its ability to interact with the central nervous system.[4] Certain methoxy-chroman compounds have been shown to modulate the activity of neurotransmitters and interact with the serotonergic system, including the 5-HT1A receptor.[4] This suggests potential applications in treating neurological and psychiatric disorders, although more specific research on the 3-carboxylic acid variants is required to fully elucidate this potential.

Key Experimental Protocol: Esterification

To enhance lipophilicity and cell permeability for biological assays, the carboxylic acid is often converted to an ester. This is a fundamental and self-validating protocol in the derivatization of the core scaffold.

Protocol: Synthesis of Methyl 8-Methoxychroman-3-carboxylate

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1.0 equivalent of 8-methoxychroman-3-carboxylic acid (e.g., 208 mg, 1.0 mmol) in 10 mL of anhydrous methanol.

-

Rationale: Methanol serves as both the solvent and the reactant. Anhydrous conditions are crucial to prevent water from competing as a nucleophile, which would inhibit the reaction.

-

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops) to the suspension.

-

Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

-

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Rationale: Neutralization quenches the reaction and makes the product less soluble in the aqueous phase, facilitating extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Rationale: Ethyl acetate is immiscible with water and readily dissolves the target ester, allowing for its separation from the aqueous phase.

-

-

Purification and Validation: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Rationale: The brine wash removes residual water, and Na₂SO₄ removes any remaining traces of moisture.

-

-

Characterization (Self-Validation): Purify the crude ester via flash column chromatography if necessary. Confirm the structure and purity of the final product, methyl 8-methoxychroman-3-carboxylate, using ¹H NMR, ¹³C NMR, and mass spectrometry. An expected yield is typically in the range of 85-95%.[4]

-

Rationale: Spectroscopic analysis provides definitive proof of the product's identity and purity, validating the success of the protocol.

-

Conclusion

The methoxychroman-3-carboxylic acid framework represents a class of compounds with significant, yet isomer-dependent, therapeutic potential. While the 5-methoxy isomer remains poorly defined in the literature, its 8-methoxy and 6-methoxy counterparts have emerged as valuable leads in anticancer and kinase inhibitor research, respectively. The versatile chemistry of the chroman core and the carboxylic acid functional group allows for extensive structural modifications, paving the way for the development of novel, highly targeted therapeutic agents. Further exploration of this scaffold is warranted to fully unlock its potential in drug discovery and development.

References

-

J&K Scientific. 6-Methoxy-chroman-3-carboxylic acid | 182570-26-9. Available from: [Link]

Sources

The Enigmatic Core: A Technical Guide to the Potential Biological Activity of 5-Methoxychroman-3-carboxylic Acid

Introduction: The Chroman Scaffold as a Privileged Structure in Drug Discovery

The chroman ring system, a bicyclic ether, is a recurring motif in a multitude of natural products and pharmacologically active compounds. Its rigid, conformationally constrained framework provides an excellent scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The inherent "drug-likeness" of the chroman core has led to its designation as a "privileged structure" in medicinal chemistry. Modifications to this core, such as the introduction of methoxy and carboxylic acid functionalities, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet underexplored, member of this family: 5-methoxychroman-3-carboxylic acid. While direct biological data for this specific isomer is scarce, this document will synthesize information from its derivatives and isomers to postulate its potential therapeutic applications and provide a roadmap for its empirical validation.

Hypothesized Biological Activities of this compound

Based on the pharmacological profile of a known derivative and the activities of its structural isomers, we can hypothesize several potential biological activities for this compound.

Neurological Activity: A Potential 5-HT1A Receptor Modulator

A key piece of evidence pointing towards the neurological potential of the 5-methoxychroman-3-yl moiety comes from the compound 4-[N-(5-methoxy-chroman-3-yl)N-propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione. This molecule has been identified as a potent agonist of the 5-hydroxytryptamine1A (5-HT1A) receptor, with a high binding affinity (Ki of 0.35 nM for the racemate)[1]. The 5-HT1A receptor is a crucial target in the treatment of anxiety and depression[2]. The 5-methoxychroman-3-yl core of this potent agonist suggests that the parent carboxylic acid could serve as a key intermediate or a pharmacophore for interacting with this receptor. The carboxylic acid group could potentially mimic the interaction of the endogenous ligand, serotonin, or act as a handle for further derivatization to optimize binding and functional activity.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely commence with the synthesis of the corresponding coumarin precursor, 5-methoxycoumarin-3-carboxylic acid, followed by a reduction of the coumarin double bond.

Workflow for the Synthesis of this compound

Caption: Proposed two-part synthetic workflow for this compound.

Experimental Protocols for Biological Validation

To empirically test the hypothesized biological activities, a series of in vitro assays are proposed.

Evaluation of Neurological Activity

This assay will determine the affinity of this compound for the human 5-HT1A receptor.[3][4][5]

Protocol:

-

Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human 5-HT1A receptor.

-

Radioligand: Employ a high-affinity radioligand, such as [³H]8-OH-DPAT.

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of this compound in an appropriate assay buffer.

-

Control for Non-specific Binding: A parallel incubation should be performed with an excess of a known unlabeled 5-HT1A ligand (e.g., serotonin) to determine non-specific binding.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This assay will assess the compound's ability to inhibit the serotonin transporter (SERT), another key target in antidepressant therapy.[6][7][8][9][10]

Protocol:

-

Cell Line: Use a cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

-

Radiolabeled Substrate: Utilize [³H]Serotonin as the substrate for the transporter.

-

Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Uptake Initiation: Initiate serotonin uptake by adding [³H]Serotonin to the cell suspension.

-

Termination: After a defined incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.

Anticancer Activity Screening

A preliminary screen against a panel of cancer cell lines will provide insights into the potential cytotoxic or cytostatic effects of the compound.[11][12][13][14][15]

Protocol:

-

Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Anti-inflammatory Activity Assessment

This assay will determine if the compound can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[16][17][18][19][20]

Protocol:

-

Enzyme and Substrate: Use purified human recombinant COX-2 enzyme and arachidonic acid as the substrate.

-

Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: The production of prostaglandin G2, an intermediate product, can be detected using a fluorometric probe.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value for COX-2 inhibition.

This cell-based assay will measure the compound's ability to inhibit the release of the pro-inflammatory cytokine TNF-α.[21][22][23][24]

Protocol:

-

Cell Model: Use a macrophage-like cell line (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production and release of TNF-α.

-

Compound Treatment: Co-treat the cells with LPS and varying concentrations of this compound.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Determine the IC50 value for the inhibition of TNF-α release.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clear, structured tables for easy comparison of IC50 or Ki values.

Table 1: Summary of In Vitro Biological Evaluation of this compound

| Assay | Target/Cell Line | Endpoint | Result (IC50/Ki) |

| Neurological | |||

| 5-HT1A Binding | Human 5-HT1A Receptor | Ki | To be determined |

| Serotonin Reuptake | hSERT expressing cells | IC50 | To be determined |

| Anticancer | |||

| Cell Proliferation | MCF-7 (Breast) | IC50 | To be determined |

| Cell Proliferation | A549 (Lung) | IC50 | To be determined |

| Cell Proliferation | HCT116 (Colon) | IC50 | To be determined |

| Anti-inflammatory | |||

| COX-2 Inhibition | Human recombinant COX-2 | IC50 | To be determined |

| TNF-α Release | LPS-stimulated macrophages | IC50 | To be determined |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of this compound. The strong evidence from a highly potent 5-HT1A agonist derivative provides a compelling rationale for prioritizing the exploration of its neurological effects. Furthermore, the diverse bioactivities of its isomers suggest that anticancer and anti-inflammatory properties should not be overlooked. The detailed experimental protocols outlined herein offer a clear path for researchers to systematically validate these hypotheses. Successful identification of significant biological activity will pave the way for further structure-activity relationship (SAR) studies, lead optimization, and the potential development of novel therapeutics based on the this compound scaffold.

References

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (URL: [Link])

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (URL: [Link])

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (URL: [Link])

-

4.3. 5-HT1A Receptor Binding Assays - Bio-protocol. (URL: [Link])

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (URL: [Link])

-

Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (URL: [Link])

-

Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. (URL: [Link])

-

Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions | Request PDF - ResearchGate. (URL: [Link])

-

Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (URL: [Link])

-

5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (URL: [Link])

-

Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - ACS Publications. (URL: [Link])

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (URL: [Link])

-

SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. (URL: [Link])

-

Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs - MDPI. (URL: [Link])

-

Recent Advances in the Decarboxylative Strategy of Coumarin‐3‐carboxylic Acid. (URL: [Link])

-

propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors - PubMed. (URL: [Link])

Sources

- 1. New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. benchchem.com [benchchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. noblelifesci.com [noblelifesci.com]

- 14. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 16. assaygenie.com [assaygenie.com]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. nwlifescience.com [nwlifescience.com]

- 23. benchchem.com [benchchem.com]

- 24. novamedline.com [novamedline.com]

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanisms of Action of 5-Methoxychroman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the potential mechanisms of action for the novel compound 5-methoxychroman-3-carboxylic acid. While direct, comprehensive studies on this specific molecule are emerging, its structural similarity to established pharmacophores provides a strong foundation for several compelling hypotheses. We will explore these possibilities with scientific rigor, proposing detailed experimental frameworks to elucidate its true biological function. Our approach is grounded in the principles of causality and self-validating experimental design, essential for robust drug discovery and development.

I. The Structural Clue: A Link to Thiazolidinedione-like Activity

The chroman core of this compound is a significant structural feature it shares with the thiazolidinedione (TZD) class of drugs, such as troglitazone.[1] TZDs are well-characterized agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[2][3] Activation of PPARγ by TZDs leads to a cascade of gene transcription changes that ultimately enhance insulin sensitivity.[4][5] This shared structural motif strongly suggests that a primary mechanism of action for this compound could be through the modulation of PPARγ activity.

Hypothesis 1: Direct Agonism of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The most prominent hypothesis is that this compound acts as a direct agonist of PPARγ. Upon binding, it would induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in adipogenesis, glucose uptake, and lipid metabolism.[3][6]

Experimental Protocol 1: In Vitro PPARγ Activation Assay

This experiment is designed to determine if this compound can directly bind to and activate the PPARγ receptor.

Methodology:

-

Cell Line: Utilize a stable cell line co-transfected with a full-length human PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene.

-

Treatment: Culture the cells and treat with varying concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the dose-response curve and calculate the EC50 value for this compound.

Causality and Validation:

-

A dose-dependent increase in luciferase activity in the presence of this compound would indicate direct PPARγ agonism.

-

The inclusion of a known agonist validates the assay's responsiveness, while the vehicle control establishes the baseline.

Signaling Pathway: PPARγ Agonism

Caption: Proposed PPARγ agonist signaling pathway for this compound.

II. Exploring Alternative and Complementary Mechanisms

While PPARγ agonism is a strong candidate, it is crucial to investigate other potential mechanisms of action, especially considering the diverse biological activities reported for structurally related chroman derivatives.[7][8][9]

Hypothesis 2: Inhibition of Rho-Associated Coiled-Coil Kinase (ROCK)

Derivatives of methoxy-chroman-carboxylic acid have been identified as potent and selective inhibitors of ROCK2, a serine/threonine kinase involved in various cellular processes, including cell adhesion, motility, and smooth muscle contraction.[8] Dysregulation of the ROCK signaling pathway is implicated in cardiovascular diseases and cancer.

Experimental Protocol 2: In Vitro ROCK Kinase Assay

This experiment will directly measure the inhibitory activity of this compound on ROCK1 and ROCK2 isoforms.

Methodology:

-

Reagents: Use purified, recombinant human ROCK1 and ROCK2 enzymes, a suitable substrate (e.g., Myelin Basic Protein), and ATP.

-

Assay Format: Employ a biochemical assay format, such as a radiometric assay (measuring incorporation of ³²P from ATP into the substrate) or a fluorescence-based assay.

-

Treatment: Incubate the ROCK enzyme with varying concentrations of this compound. Include a known ROCK inhibitor (e.g., Y-27632) as a positive control and a vehicle control.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and the substrate.

-

Detection: After a set incubation period, stop the reaction and quantify the phosphorylated substrate.

-

Data Analysis: Determine the IC50 value of this compound for both ROCK1 and ROCK2 to assess its potency and isoform selectivity.

Causality and Validation:

-

A concentration-dependent decrease in substrate phosphorylation will indicate direct inhibition of ROCK activity.

-

Comparing the IC50 values for ROCK1 and ROCK2 will reveal any isoform selectivity. The positive control ensures the assay is functioning correctly.

Workflow: ROCK Inhibition Assay

Caption: Experimental workflow for determining ROCK inhibition by this compound.

Hypothesis 3: Modulation of Microtubule Dynamics

Certain chroman derivatives have demonstrated anticancer properties by inducing apoptosis through the inhibition of β-tubulin polymerization.[7] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

Experimental Protocol 3: In Vitro Tubulin Polymerization Assay

This experiment will assess the effect of this compound on the polymerization of tubulin into microtubules.

Methodology:

-

Reagents: Use purified tubulin protein.

-

Assay Principle: Monitor the change in light scattering or fluorescence of a reporter molecule as tubulin polymerizes into microtubules.

-

Treatment: Incubate tubulin with various concentrations of this compound. Include a known microtubule destabilizer (e.g., colchicine) and a microtubule stabilizer (e.g., paclitaxel) as controls.

-

Initiation of Polymerization: Induce polymerization by raising the temperature to 37°C.

-

Monitoring: Measure the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Data Analysis: Compare the polymerization kinetics in the presence of the compound to the controls. Inhibition of polymerization will result in a decreased rate and extent of the signal change.

Causality and Validation:

-

A dose-dependent inhibition of the increase in light scattering or fluorescence will indicate that the compound disrupts tubulin polymerization.

-

The inclusion of both a destabilizer and a stabilizer as controls will validate the assay's ability to detect modulation of microtubule dynamics in either direction.

Quantitative Data Summary

| Hypothesized Mechanism | Primary Experimental Assay | Key Parameter to Measure | Expected Outcome for Positive Result |

| PPARγ Agonism | In Vitro PPARγ Activation Assay | EC50 | Dose-dependent increase in reporter gene activity |

| ROCK Inhibition | In Vitro ROCK Kinase Assay | IC50 | Dose-dependent decrease in kinase activity |

| Microtubule Disruption | In Vitro Tubulin Polymerization Assay | % Inhibition | Dose-dependent decrease in tubulin polymerization rate |

Conclusion and Future Directions

The structural characteristics of this compound provide a strong rationale for investigating its potential as a PPARγ agonist, a ROCK inhibitor, or a modulator of microtubule dynamics. The experimental protocols outlined in this guide offer a robust framework for systematically testing these hypotheses. Positive results from these in vitro assays should be followed by cell-based assays to confirm the mechanism in a more physiological context and subsequently in vivo studies to evaluate its therapeutic potential. The multifaceted nature of the chroman scaffold suggests that this compound could possess a complex pharmacological profile, and a comprehensive understanding of its mechanism of action is paramount for its future development as a therapeutic agent.

References

- Unknown author. (n.d.). The mode of action of thiazolidinediones - PubMed. PubMed.

- Unknown author. (n.d.). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action.

- Unknown author. (n.d.). Troglitazone - Wikipedia. Wikipedia.

- Unknown author. (n.d.). Mechanism of Troglitazone Action in Type 2 Diabetes.

- Unknown author. (n.d.). Thiazolidinedione - Wikipedia. Wikipedia.

- Unknown author. (n.d.). Mechanism of troglitazone action in type 2 diabetes - PubMed - NIH.

- Unknown author. (2004). Thiazolidinediones - mechanisms of action - Australian Prescriber. Australian Prescriber.

- Unknown author. (2019). Thiazolidinediones | Johns Hopkins Diabetes Guide. Johns Hopkins Diabetes Guide.

- Unknown author. (1998). Troglitazone: an antidiabetic agent - PubMed. PubMed.

- Unknown author. (n.d.).

- Unknown author. (n.d.). Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 - Smolecule. Smolecule.

- Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed. PubMed.

- Unknown author. (n.d.). 7-Methoxy-chroman-3-carboxylic acid - Chem-Impex. Chem-Impex.

Sources

- 1. Troglitazone - Wikipedia [en.wikipedia.org]

- 2. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 4. nps.org.au [nps.org.au]

- 5. Thiazolidinediones | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 6. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 7. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]

- 8. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of 5-methoxychroman-3-carboxylic acid: A Technical Guide

Introduction

5-methoxychroman-3-carboxylic acid is a heterocyclic organic compound belonging to the chroman family. Its structure, featuring a bicyclic chroman core substituted with a methoxy group on the aromatic ring and a carboxylic acid at the 3-position, makes it a molecule of interest for researchers in medicinal chemistry and drug development. The precise characterization of such molecules is fundamental to understanding their chemical behavior, purity, and potential biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized compounds.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive reference, synthesizing data from structurally analogous compounds and foundational spectroscopic principles. The insights provided herein are intended to guide researchers in the identification, characterization, and quality control of this and related chemical entities.

Molecular Structure and Numbering

A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The structure of this compound is presented below, with a systematic numbering convention used for subsequent NMR assignments.

Caption: Predicted fragmentation of [M-H]⁻ in ESI-MS/MS.

Workflow & Conclusion

The comprehensive characterization of a novel or synthesized compound relies on the synergistic use of multiple analytical techniques. The workflow outlined below represents a standard, self-validating approach to structure elucidation.

Caption: A typical workflow for spectroscopic analysis.

References

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Taylor, E. W., & Johnson, R. L. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(3), 395-400. Available at: [Link]

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

-

Kovbasyuk, L. A., & Kalchenko, V. I. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 85(5), 794-802. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. Available at: [Link]

-

Bouyahyaoui, A., et al. (2018). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Chemical Education, 6(3), 133-138. Available at: [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

El-Baih, F. E., et al. (2007). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. International Journal of Molecular Sciences, 8(1), 1-12. Available at: [Link]

-

Gould, R. O., et al. (1996). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 2, (4), 651-655. Available at: [Link]

-

Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. Available at: [Link]

"5-methoxychroman-3-carboxylic acid" solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxychroman-3-Carboxylic Acid

Introduction: Characterizing a Novel Chroman Derivative

This compound is a heterocyclic compound featuring a chroman scaffold, a methoxy substituent, and a carboxylic acid functional group. As with any novel chemical entity intended for research or therapeutic development, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability, as they directly influence bioavailability, formulation development, and shelf-life.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound. It is structured not as a rigid protocol, but as a strategic guide, blending established methodologies with expert insights to facilitate robust and reliable characterization. The principles and techniques described herein are grounded in authoritative guidelines from regulatory bodies and the broader scientific literature, ensuring a self-validating and scientifically rigorous approach.

Part 1: Solubility Profiling

A compound's aqueous solubility is a critical determinant of its absorption and distribution in biological systems. For an acidic molecule like this compound, solubility is intrinsically linked to pH, owing to the ionization of the carboxylic acid group. A comprehensive solubility profile, therefore, requires assessment under various conditions.

Theoretical Assessment: Predicting Physicochemical Properties

Before embarking on experimental work, in silico tools can provide valuable estimations of a molecule's properties. For this compound, key parameters to predict include:

-

pKa: The acid dissociation constant is crucial for understanding its ionization state at different pH values. The carboxylic acid group is expected to be the primary ionizable center.

-

LogP/LogD: The logarithm of the partition coefficient (LogP) and distribution coefficient (LogD) at different pH values indicates the compound's lipophilicity, which influences its solubility in both aqueous and organic media.

These predictions help in designing experiments, for instance, by informing the selection of pH ranges for solubility studies.

Experimental Workflow for Solubility Determination

A multi-tiered approach is recommended to build a comprehensive solubility profile, starting with kinetic solubility for high-throughput screening and progressing to equilibrium solubility for definitive characterization.

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions.

Procedure:

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and analyze.

-

Rationale: This condition tests for susceptibility to acid-catalyzed degradation, such as hydrolysis of the ether linkage in the chroman ring.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M NaOH.

-

Incubate under the same conditions as acid hydrolysis.

-

Withdraw samples, neutralize with HCl, and analyze.

-

Rationale: Basic conditions can promote hydrolysis and other base-catalyzed reactions.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature and protect from light.

-

Analyze samples at various time points.

-

Rationale: This tests the molecule's susceptibility to oxidation. The methoxy group and the benzylic position on the chroman ring could be potential sites of oxidation.

-

-

Thermal Degradation:

-

Store the solid compound in a temperature-controlled oven (e.g., 60°C).

-

Store a solution of the compound at the same temperature.

-

Analyze at set intervals.

-

Rationale: This assesses the intrinsic thermal stability of the molecule in both solid and solution states.

-

-

Photostability:

-

Expose the solid compound and a solution to a light source specified by ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both exposed and control samples after a defined exposure period.

-

Rationale: This determines if the compound is light-sensitive, which has implications for packaging and storage.

-

Data Presentation: Stability Summary

Results from forced degradation studies should be summarized in a table, indicating the percentage of degradation and the number of major degradants observed.

| Stress Condition | Conditions | % Degradation | Number of Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | [Experimental Value] | [Experimental Value] |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | [Experimental Value] | [Experimental Value] |

| Oxidation | 3% H₂O₂, RT, 24h | [Experimental Value] | [Experimental Value] |

| Thermal (Solid) | 60°C, 7 days | [Experimental Value] | [Experimental Value] |

| Photolytic (Solution) | ICH Q1B exposure | [Experimental Value] | [Experimental Value] |

Conclusion: A Pathway to Comprehensive Characterization

This guide outlines a systematic and scientifically sound approach to characterizing the solubility and stability of this compound. By integrating theoretical predictions with robust experimental protocols, researchers can build a comprehensive data package. This information is not merely a set of parameters; it is foundational knowledge that informs every subsequent stage of development, from lead optimization and formulation design to regulatory submissions. Adherence to these principles ensures that the data generated is reliable, reproducible, and provides a true reflection of the molecule's physicochemical behavior.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Itoh, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

-